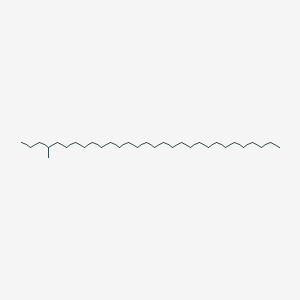
4-Methyltriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyltriacontane is a branched alkane with the molecular formula C₃₁H₆₄. This compound is a hydrocarbon lipid molecule and can be found in natural sources such as pepper .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyltriacontane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of long-chain alkenes or the oligomerization of smaller alkenes followed by hydrogenation. These processes are typically carried out in the presence of metal catalysts such as palladium or platinum under high pressure and temperature conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyltriacontane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a metal catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.
Substitution: Halogens (e.g., Cl₂, Br₂) in the presence of light or heat.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or alcohols.
Reduction: Alkanes or alkenes.
Substitution: Halogenated alkanes or other substituted hydrocarbons.
Applications De Recherche Scientifique
4-Methyltriacontane has various applications in scientific research, including:
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and ability to form stable complexes with other molecules.
Industry: Utilized in the production of lubricants, waxes, and other hydrocarbon-based products.
Mécanisme D'action
The mechanism of action of 4-Methyltriacontane primarily involves its interaction with lipid membranes and hydrophobic environments. As a hydrocarbon lipid molecule, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly relevant in biological systems where it can influence cell signaling and membrane-bound enzyme activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyloctacosane: Another branched alkane with similar structural features and properties.
Triacontane: A straight-chain alkane with the same number of carbon atoms but lacking the methyl branch.
Uniqueness
4-Methyltriacontane is unique due to its branched structure, which imparts different physical and chemical properties compared to its straight-chain counterparts. The presence of the methyl group can influence its melting point, solubility, and reactivity, making it distinct in various applications .
Propriétés
Numéro CAS |
77737-05-4 |
|---|---|
Formule moléculaire |
C31H64 |
Poids moléculaire |
436.8 g/mol |
Nom IUPAC |
4-methyltriacontane |
InChI |
InChI=1S/C31H64/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-30-31(3)29-5-2/h31H,4-30H2,1-3H3 |
Clé InChI |
PDOXLYSOIKAFIT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


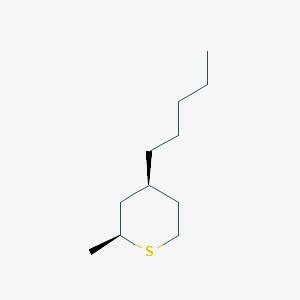
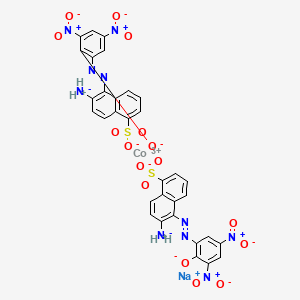
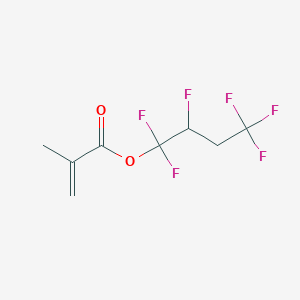
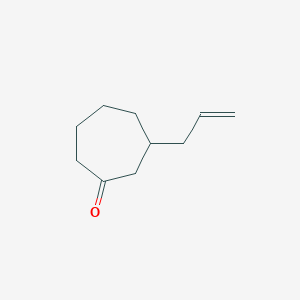
![1-Bromo-4-propylbicyclo[2.2.2]octane](/img/structure/B14449274.png)
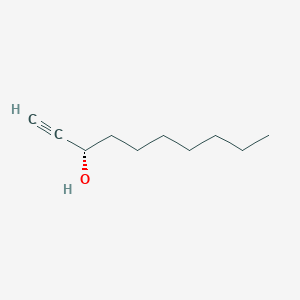
![Benzene, [(2,2,2-trifluoroethyl)seleno]-](/img/structure/B14449294.png)
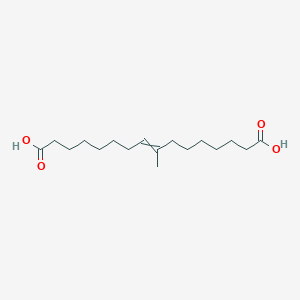
![Ethyl 5-methoxynaphtho[1,2-B]furan-2-carboxylate](/img/structure/B14449300.png)
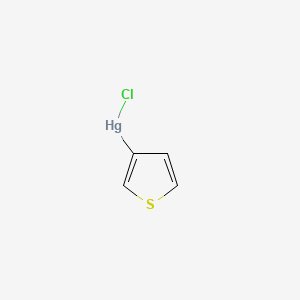
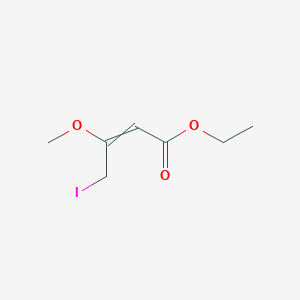

![1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol](/img/structure/B14449329.png)

